molecular formula C24H21ClN2O4S B2983626 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 895998-31-9

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2983626
CAS No.: 895998-31-9
M. Wt: 468.95
InChI Key: OZTRFTJGKQKJDI-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 3-position with a 3-chlorobenzylsulfonyl group and at the 1-position with an N-(4-methoxyphenyl)acetamide moiety (CAS: 895998-31-9; molecular formula: C₂₄H₂₁ClN₂O₄S) . Its synthesis likely follows established protocols for indole-sulfonamide conjugates, involving coupling of activated acetic acid derivatives with sulfonamide nucleophiles under mild conditions, as seen in analogous compounds .

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-31-20-11-9-19(10-12-20)26-24(28)15-27-14-23(21-7-2-3-8-22(21)27)32(29,30)16-17-5-4-6-18(25)13-17/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTRFTJGKQKJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C24H21ClN2O4S
  • Molecular Weight : 469.0 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that the sulfonamide group enhances binding affinity to target proteins, thereby modulating their activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives of indole and sulfonamide structures exhibit significant antibacterial effects. For instance, compounds similar in structure showed minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli in the range of 0.22 to 0.25 μg/mL .

Anticancer Potential

The indole framework has been associated with anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines, such as A549 and NCI-H460, with IC50 values ranging from 49.85 μM to 26 µM . The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

Indole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Research Findings and Case Studies

StudyFindingsReference
In Vitro Antimicrobial EvaluationSignificant antibacterial activity against Staphylococcus aureus with MIC values < 0.25 μg/mL
Anticancer ScreeningInduced apoptosis in A549 cell lines with IC50 = 49.85 μM
Anti-inflammatory ActivityModulation of cytokine release in macrophage models

Comparison with Similar Compounds

Key Compounds:

  • Compound 31 (): Replaces the 3-chlorobenzylsulfonyl group with a 4-(trifluoromethyl)phenylsulfonyl moiety.
  • Compound 59 (): Incorporates a 4-acetylphenylsulfonyl group. The acetyl group introduces a ketone functionality, which may participate in hydrogen bonding or metabolic oxidation .
  • Compound in : Substitutes 3-chlorobenzyl with 4-fluorobenzylsulfonyl. Fluorine’s electronegativity could alter electronic distribution and binding kinetics compared to chlorine .

Impact of Sulfonyl Modifications:

Compound Sulfonyl Group Yield (%) Key Properties
Target Compound 3-Chlorobenzyl N/A Balanced lipophilicity, moderate reactivity
Compound 31 4-Trifluoromethylphenyl 43 Enhanced metabolic stability
Compound 59 4-Acetylphenyl 4.5 Potential for H-bonding
4-Fluorobenzyl N/A Increased electronegativity

Variations in the Acetamide Substituent

Key Compounds:

  • N-(3-Chloro-4-Methylphenyl) Analog (): Replaces 4-methoxyphenyl with 3-chloro-4-methylphenyl. The methyl and chloro groups may enhance steric bulk and hydrophobic interactions .
  • N-(4-Chlorophenyl)-2-(1H-Indol-3-yl)Acetamide (): Simplifies the structure by removing the sulfonyl group. This highlights the critical role of sulfonation in potency, as simpler analogs often show reduced activity .

Impact of Acetamide Modifications:

Compound Acetamide Substituent Biological Relevance
Target Compound 4-Methoxyphenyl Improved solubility, moderate selectivity
3-Chloro-4-methylphenyl Enhanced hydrophobicity
4-Chlorophenyl Baseline activity (no sulfonyl group)

Core Structural Modifications

Key Compounds:

  • Thiazole Derivatives (): Replace indole with benzothiazole-thiazolidinone hybrids.
  • Phenoxy Acetamide Derivatives (): Feature quinazoline-sulfonyl groups linked to methoxyphenyl acetamide. These showed marked anticancer activity (e.g., compound 38–40), underscoring the importance of sulfonamide-quinazoline motifs in drug design .

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